5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene
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Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions . Another approach involves the use of trifluoroacetic anhydride and triethylamine in dichloromethane, followed by treatment with potassium carbonate .
Industrial Production Methods
Industrial production of fluorinated thiophenes often employs large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through the coupling reactions.
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a selective histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory properties.
Industry: Utilized in the development of organic semiconductors, polymers, and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which leads to changes in gene expression . The trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5HBrF4S |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C5HBrF4S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H |
InChI Key |
IHVDJVHOXLTRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(F)(F)F)F)Br |
Origin of Product |
United States |
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